4-(Trifluoromethyl)cinnamic acid

Description

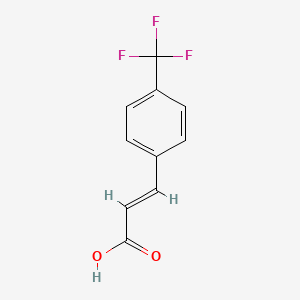

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMAUMHJREENI-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224492 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-92-5, 2062-26-2 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamic Acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

4-(Trifluoromethyl)cinnamic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry, materials science, and agrochemical development. The presence of the trifluoromethyl group at the para position of the phenyl ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its current and potential applications, with a particular focus on its emerging role in drug discovery as a potential histone deacetylase (HDAC) inhibitor.

Introduction: The Significance of the Trifluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design and materials science. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. In the context of cinnamic acid, the para-substitution of a -CF3 group enhances its stability and reactivity, making this compound a key precursor for a diverse range of chemical entities with improved biological efficacy and material performance.[1] This guide will delve into the core characteristics of this compound, providing a foundational understanding for researchers and developers.

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C10H7F3O2 | [3] |

| Molecular Weight | 216.16 g/mol | [3] |

| CAS Number | 16642-92-5 | [3] |

| Melting Point | 231-233 °C | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| pKa (Predicted) | 4.21 ± 0.10 | Chemicalize |

| LogP (Predicted) | 3.4393 | [3] |

Solubility Profile:

Qualitative solubility analysis indicates that this compound is soluble in a range of common organic solvents. While precise quantitative data is not extensively published, its solubility is governed by the polarity of the solvent and the solute-solvent interactions. The polar carboxylic acid group facilitates dissolution in polar solvents, while the lipophilic trifluoromethyl-substituted phenyl ring contributes to its solubility in less polar environments.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Pyridine | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Water | Sparingly soluble |

Synthesis and Purification

Synthetic Pathway: Knoevenagel Condensation

A common and efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid. The weak base, typically pyridine or piperidine, facilitates the reaction, leading to the formation of the α,β-unsaturated carboxylic acid.

Caption: Synthetic scheme for this compound via Knoevenagel condensation.

Detailed Synthetic Protocol

This protocol is a generalized procedure based on established methods for similar syntheses.

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water (distilled or deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (2 equivalents), and pyridine (sufficient to dissolve reactants).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to 70°C and stir for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing cold water.

-

Acidify the aqueous mixture by the slow addition of concentrated HCl with constant stirring until the pH reaches approximately 2-3. This will cause the crude this compound to precipitate.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove residual pyridine and other water-soluble impurities.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product. A mixed solvent system of ethanol and water is commonly employed.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

-

If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

-

Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven to a constant weight.

Analytical Characterization

A combination of spectroscopic techniques is essential for confirming the identity and purity of synthesized this compound.

Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the vinylic protons (doublets, with a large coupling constant indicative of the trans configuration), aromatic protons (two doublets in the para-substituted pattern), and the carboxylic acid proton (a broad singlet). The aromatic protons adjacent to the -CF3 group will be deshielded. |

| ¹³C NMR | Resonances for the carboxyl carbon, vinylic carbons, and aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.[1] |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band), the C=O stretch of the carbonyl group (~1680 cm⁻¹), the C=C stretch of the alkene, and strong C-F stretching bands.[4] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 216. Common fragmentation patterns for cinnamic acids include the loss of a hydroxyl radical (-OH) and the carboxylic acid group (-COOH).[5] |

High-Performance Liquid Chromatography (HPLC) Analysis

Caption: A generalized workflow for the HPLC analysis of this compound.

Applications in Research and Development

Intermediate in Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a versatile building block in organic synthesis. Its unique electronic and steric properties make it an ideal starting material for the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides and fungicides.[1] The trifluoromethyl group often enhances the biological activity and metabolic stability of the final products.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Recent computational studies have highlighted the potential of this compound as an inhibitor of histone deacetylase 8 (HDAC8). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The molecular docking study revealed a high binding affinity of this compound to the active site of HDAC8, with a binding energy of -6.10 kcal/mol.

While these in silico findings are promising, experimental validation through in vitro enzymatic assays is necessary to determine the IC50 value and confirm its inhibitory activity. The development of this compound derivatives could lead to a new class of selective HDAC8 inhibitors with therapeutic potential.

Conclusion

This compound is a compound of significant interest due to the advantageous properties conferred by the trifluoromethyl group. Its straightforward synthesis, well-defined physicochemical characteristics, and versatile reactivity make it a valuable tool for researchers in both academic and industrial settings. The potential for this molecule and its derivatives to act as HDAC inhibitors opens up exciting avenues for future drug discovery efforts. This guide has provided a comprehensive overview of its core properties and practical methodologies to facilitate its effective utilization in the laboratory.

References

-

Gomathi, A., et al. (2020). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry - Section A, 59A(10), 1463-1473. Available at: [Link]

-

Howard, J. A. K., et al. (2008). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm, 10, 502-506. Available at: [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 10, 2026, from [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.16642-92-5. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 4-Trifluoromethylcinnamic acid. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4-methyl-2-pentanone. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid. Retrieved January 10, 2026, from [Link]

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved January 10, 2026, from [Link]

-

YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved January 10, 2026, from [Link]

-

van der Heijden, R., et al. (1986). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 21(11), 741-749. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved January 10, 2026, from [Link]

-

Reddit. (2025, January 13). Crystallization of Methylcinnamate. Retrieved January 10, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. chemscene.com [chemscene.com]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

4-(Trifluoromethyl)cinnamic acid CAS number 16642-92-5

An In-Depth Technical Guide to 4-(Trifluoromethyl)cinnamic acid (CAS: 16642-92-5)

Abstract

This technical guide provides a comprehensive overview of this compound (4-TFCA), a versatile fluorinated building block essential for advanced research in medicinal chemistry, materials science, and agrochemicals. The document details the compound's physicochemical properties, spectroscopic characterization, and robust synthesis methodologies, including the Perkin and Heck reactions. By explaining the causality behind experimental choices and applications, this guide serves as a critical resource for researchers, scientists, and drug development professionals. Emphasis is placed on the strategic importance of the trifluoromethyl moiety, which imparts unique characteristics such as enhanced metabolic stability, bioavailability, and material durability.[1][2] Detailed, step-by-step protocols for synthesis and data-rich visualizations are provided to facilitate practical application and further innovation.

Introduction: The Strategic Importance of this compound

This compound, specifically the trans isomer, is an aromatic carboxylic acid distinguished by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring.[3] This substitution is not trivial; the -CF₃ group is a powerful modulator of molecular properties. Its high electronegativity, metabolic stability, and lipophilicity make it a highly sought-after functional group in drug design to enhance membrane permeability, binding affinity, and pharmacokinetic profiles.[2]

Consequently, 4-TFCA has emerged as a crucial intermediate and versatile scaffold.[1][4] Its cinnamic acid backbone provides multiple reactive sites—the carboxylic acid, the alkene, and the aromatic ring—for subsequent chemical modification. This versatility allows for its incorporation into a diverse range of complex molecules, from targeted pharmaceuticals and advanced polymers to next-generation agrochemicals.[1][4] This guide elucidates the core science and practical methodologies associated with this high-value compound.

Physicochemical Properties and Spectroscopic Profile

The reliable identification and use of 4-TFCA depend on a thorough understanding of its physical and spectral characteristics.

Physical and Chemical Properties

The compound is typically a white to off-white crystalline solid, stable under recommended storage conditions.[1][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16642-92-5 | [1][3] |

| Molecular Formula | C₁₀H₇F₃O₂ | [1][3] |

| Molecular Weight | 216.16 g/mol | [1][3] |

| Melting Point | 231-233 °C | [3] |

| Appearance | White to almost white powder/crystal | [1][5] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| pKa | 4.21 ± 0.10 (Predicted) | [3] |

| Storage | Store at room temperature (or 2-8 °C for long-term), sealed in a dry environment | [1][3] |

Characterization Data

Spectroscopic analysis is essential for confirming the structure and purity of 4-TFCA.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. In a typical solvent like DMSO-d₆, the aromatic protons appear as two doublets in the δ 7.8-8.0 ppm range, characteristic of a para-substituted benzene ring. The vinylic protons of the trans-alkene present as two distinct doublets, one around δ 7.6 ppm and the other near δ 6.7 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans geometry.[6] The acidic proton of the carboxyl group is usually observed as a broad singlet at higher chemical shifts (>12 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon spectrum for 4-TFCA in DMSO-d₆ shows the carboxyl carbon at approximately δ 167 ppm. The aromatic and vinylic carbons appear in the δ 119-145 ppm range. The trifluoromethyl carbon signal is typically observed as a quartet due to coupling with the fluorine atoms.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak from approximately 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid dimer. A sharp, strong peak around 1712-1721 cm⁻¹ is indicative of the C=O (carbonyl) stretch. The C=C alkene stretch is observed near 1620-1630 cm⁻¹. Strong C-F stretching vibrations from the -CF₃ group are prominent in the 1100-1350 cm⁻¹ region.[8][9]

-

Crystallography: Single-crystal X-ray diffraction studies have confirmed the structure of trans-4-(trifluoromethyl)cinnamic acid. These studies also revealed that the compound undergoes a fully reversible, temperature-induced phase transition around 131-132 K.[10][11] This transition involves a quadrupling of the unit cell volume upon cooling, a phenomenon stabilized by O-H···O and C-H···O interactions.[10][11]

Synthesis Methodologies: A Practical Guide

Several robust synthetic routes exist for the preparation of 4-TFCA. The choice of method often depends on the available starting materials, required scale, and desired purity. Below are detailed protocols for two common and effective methods.

Method 1: Knoevenagel Condensation

This is a straightforward and widely cited method involving the condensation of 4-(trifluoromethyl)benzaldehyde with malonic acid. The reaction is catalyzed by a base, typically a mixture of pyridine and piperidine.

Causality: This method is favored for its operational simplicity and use of readily available bulk starting materials. The mechanism proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the desired cinnamic acid derivative.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 16642-92-5 [chemicalbook.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. rsc.org [rsc.org]

- 7. This compound(16642-92-5) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-depth Technical Guide to 4-(Trifluoromethyl)cinnamic Acid: A Keystone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA), a versatile fluorinated building block with significant applications in pharmaceutical development, materials science, and organic synthesis. We delve into its fundamental molecular structure, physicochemical properties, and detailed spectroscopic and crystallographic characterization. A robust, field-proven protocol for its synthesis via Knoevenagel-Doebner condensation is presented. Furthermore, this guide explores the critical role of the trifluoromethyl moiety in modulating biological activity, with a particular focus on its application in the design of novel therapeutics, such as histone deacetylase (HDAC) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of 4-TFCA in their work.

Introduction: The Strategic Importance of Fluorination

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry.[1] The CF₃ group's unique electronic properties—its potent electron-withdrawing nature, high electronegativity, and steric bulk—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] By replacing metabolically vulnerable sites, such as a methyl group, the exceptionally stable C-F bond in a CF₃ group can block enzymatic degradation, thereby increasing a drug's half-life and bioavailability.[1][3]

trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA) is a prominent example of a molecule that leverages these benefits. As a derivative of cinnamic acid, a naturally occurring compound known for a wide range of biological activities, 4-TFCA serves as a crucial intermediate in the synthesis of complex pharmaceuticals and advanced materials.[2] Its rigid backbone, provided by the trans-alkene and phenyl ring, combined with the powerful modulating effects of the para-CF₃ group, makes it a molecule of significant interest.

Molecular Structure and Physicochemical Properties

The structure of 4-TFCA is characterized by a cinnamic acid core, with a trifluoromethyl group substituted at the para (4-position) of the phenyl ring. The molecule predominantly exists as the more stable trans or (E)-isomer due to reduced steric hindrance.

Caption: 2D Chemical Structure of 4-(Trifluoromethyl)cinnamic acid.

The trifluoromethyl group acts as a strong electron-withdrawing substituent, which significantly impacts the electronic distribution across the entire π-system, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16642-92-5 | [2] |

| Molecular Formula | C₁₀H₇F₃O₂ | [2] |

| Molecular Weight | 216.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 231-233 °C | [3] |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][3] |

| pKa (Predicted) | 4.21 ± 0.10 | [3] |

Spectroscopic and Crystallographic Characterization

Unambiguous identification and purity assessment of 4-TFCA are achieved through a combination of standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. In a typical solvent like DMSO-d₆, the vinylic protons appear as two distinct doublets, one around 6.5-6.7 ppm and the other around 7.6-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) confirming the trans configuration. The aromatic protons on the substituted phenyl ring typically appear as two doublets between 7.7 and 7.9 ppm. The acidic proton of the carboxyl group is usually observed as a broad singlet at higher chemical shifts (>12 ppm).[4]

-

¹³C NMR Spectroscopy: The carbon spectrum shows characteristic peaks for the carboxyl carbon (~167 ppm), the quaternary carbon attached to the CF₃ group (which may appear as a quartet due to C-F coupling), and other aromatic and vinylic carbons.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong carbonyl (C=O) stretching vibration in the range of 1712-1721 cm⁻¹. C-F stretching vibrations associated with the CF₃ group are typically observed between 1100 and 1200 cm⁻¹.[6]

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the structure of trans-4-(Trifluoromethyl)cinnamic acid, revealing that it crystallizes in the triclinic space group P-1.[1] The crystal structure is stabilized by robust O–H⋯O hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming classic dimeric synthons. Weaker C–H⋯O interactions also contribute to the overall packing.[1] Notably, differential scanning calorimetry has shown that the compound undergoes a fully reversible, temperature-induced phase transition at approximately 131-132 K.[1]

Synthesis Protocol: Knoevenagel-Doebner Condensation

The synthesis of 4-TFCA is reliably achieved via the Knoevenagel-Doebner condensation, a classic and efficient method for forming α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like pyridine or DABCO, followed by decarboxylation.[7][8]

Caption: Synthesis of 4-TFCA via Knoevenagel-Doebner Condensation.

Step-by-Step Experimental Protocol

Causality: This protocol utilizes pyridine as both the solvent and the base catalyst. Piperidine is added as a co-catalyst to accelerate the initial condensation step. The subsequent heating facilitates the decarboxylation of the malonic acid adduct to yield the final cinnamic acid product. Acidification is critical for protonating the carboxylate salt, causing the final product to precipitate out of the aqueous solution.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and anhydrous pyridine (3-4 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This will neutralize the pyridine and protonate the product.

-

Isolation: A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure, crystalline solid.[8]

Applications in Research and Drug Development

The unique properties of 4-TFCA make it a valuable building block in several high-value research areas.

Pharmaceutical Intermediates and Drug Design

4-TFCA is a key intermediate in the synthesis of various pharmaceuticals. The presence of the CF₃ group is often a deliberate design choice to enhance the efficacy of drug candidates.[2] It can improve metabolic stability, increase binding affinity through favorable hydrophobic or electrostatic interactions, and modulate the pKa of nearby functional groups.[1][9]

One of the most promising areas of application is in the development of Histone Deacetylase (HDAC) inhibitors . HDACs are enzymes that play a critical role in chromatin remodeling and gene expression.[10] Their overexpression is linked to the progression of various cancers, making them a key therapeutic target.[10][11] Cinnamic acid derivatives, particularly those modified into hydroxamates, are known to act as HDAC inhibitors by chelating the zinc ion in the enzyme's active site.[11][12]

Caption: Role of HDACs and mechanism of inhibition by cinnamic acid derivatives.

Computational docking studies have shown that 4-TFCA has a high binding energy with the histone deacetylase 8 (HDAC8) enzyme, underscoring its potential as a scaffold for developing potent anticancer agents.[6]

Materials Science and Agrochemicals

Beyond pharmaceuticals, 4-TFCA is incorporated into specialty polymers and coatings. The fluorinated group enhances chemical resistance, thermal stability, and durability, making it suitable for demanding industrial applications.[2] It also serves as an intermediate in the synthesis of modern agrochemicals, such as potent herbicides and fungicides, where its unique properties contribute to more effective crop protection solutions.[2]

Conclusion

trans-4-(Trifluoromethyl)cinnamic acid is more than a simple organic molecule; it is a powerful and versatile tool for molecular design. Its well-defined structure, predictable reactivity, and the profound influence of its trifluoromethyl group provide chemists and researchers with a reliable platform for innovation. From enhancing the pharmacokinetic profiles of next-generation pharmaceuticals to improving the durability of advanced materials, the applications of 4-TFCA are both broad and impactful. This guide serves as a foundational resource, providing the technical insights necessary to harness the full potential of this key chemical building block.

References

-

Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

Wang, L., et al. (n.d.). Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice. PMC - NIH. Retrieved from [Link]

-

Wang, D., et al. (n.d.). Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors by Multimodality Molecular Imaging in Living Subjects. PubMed Central. Retrieved from [Link]

-

Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]

-

Koyu, H., et al. (2024). Cinnamon extracts, trans-cinnamaldehyde and trans-cinnamic acid inhibit HDAC 1 activity. PubMed. Retrieved from [Link]

-

Mishra, J. S., et al. (n.d.). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(16642-92-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. asianpubs.org [asianpubs.org]

- 8. bepls.com [bepls.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses and Discovery of a Novel Class of Cinnamic Hydroxamates as Histone Deacetylase Inhibitors by Multimodality Molecular Imaging in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)cinnamic acid molecular weight

An In-Depth Technical Guide to 4-(Trifluoromethyl)cinnamic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound, predominantly the trans-isomer, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry, materials science, and analytical chemistry. The presence of a trifluoromethyl (-CF3) group on the phenyl ring imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These features make it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals, as well as a component in the development of advanced polymers.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its critical applications for researchers and drug development professionals.

Physicochemical Characterization and Molecular Identity

The defining feature of this compound is the electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring. This group significantly influences the molecule's reactivity, stability, and biological interactions.[1] Its key properties and identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 216.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₇F₃O₂ | [1][2][3][5] |

| CAS Number | 16642-92-5 (trans-isomer) | [2][3] |

| IUPAC Name | (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | [5][6] |

| Synonyms | trans-p-(Trifluoromethyl)cinnamic acid, p-Trifluoromethylcinnamic acid | [3][6] |

| Melting Point | 231-233 °C | [3][7] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Purity | ≥98% (typically by GC or HPLC) | [1][2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8] |

| SMILES String | OC(=O)\C=C\c1ccc(cc1)C(F)(F)F | [2] |

| InChI Key | ANRMAUMHJREENI-ZZXKWVIFSA-N | [5] |

The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance drug efficacy by improving metabolic stability and membrane permeability.[1] Its strong electron-withdrawing nature also impacts the acidity of the carboxylic acid group and the reactivity of the alkene double bond.

Synthesis of this compound

The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with malonic acid.

Reaction Scheme: Knoevenagel-Doebner Condensation

Caption: Knoevenagel-Doebner condensation workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures for cinnamic acid derivatives.[7][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (2.0 eq), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.

-

Heating: Heat the reaction mixture to 70°C and stir for 18 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

-

Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the solution to a pH of approximately 4 using concentrated hydrochloric acid. This step protonates the carboxylate intermediate, causing the desired product to precipitate out of the aqueous solution.[7]

-

Workup - Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with water until the filtrate is neutral to remove any residual pyridine and hydrochloric acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.[9]

Key Applications in Scientific Research

The unique properties of this compound make it a versatile tool in several research domains.

A. Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the synthesis of more complex molecules.[1] The trifluoromethyl group is often incorporated into drug candidates to enhance their pharmacokinetic profile, including bioavailability and metabolic stability.[1] Its derivatives have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[10] The cinnamic acid scaffold itself is known to interact with various biological targets, and modifications with groups like -CF3 are a key strategy in drug design.[10][11]

B. Analytical Standard in Chromatography

Due to its chemical stability and UV absorbance, trans-4-(Trifluoromethyl)cinnamic acid serves as an excellent internal standard for the quantification of other substances in complex matrices like plasma using High-Performance Liquid Chromatography (HPLC).[7]

Protocol: Use as an Internal Standard for HPLC Analysis

-

Standard Preparation: Prepare a stock solution of trans-4-(Trifluoromethyl)cinnamic acid of a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Sample Spiking: Add a precise volume of the internal standard stock solution to all calibration standards and unknown samples before any sample preparation or extraction steps. This ensures that any loss of analyte during processing is mirrored by a proportional loss of the internal standard.

-

Chromatographic Analysis: Perform HPLC analysis using a suitable column (e.g., C18) and mobile phase. Monitor the elution of both the analyte of interest and the internal standard using a UV detector at an appropriate wavelength.

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples can then be determined from this curve.

C. Precursor in Materials Science

The alkene moiety of this compound can undergo polymerization or cross-linking reactions, particularly photochemically-induced [2+2] cycloadditions.[12] This reactivity allows for its incorporation into polymers to create materials with enhanced thermal stability, chemical resistance, and specific optical properties, which are valuable for developing specialty coatings and photoresists.[1][12]

D. Investigational Research in Cancer Biology

Recent computational studies have investigated the potential of this compound as a therapeutic agent. Molecular docking studies suggest that it may act as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme class that is a significant target for cancer therapies. While this research is still in the preclinical and computational phase, it highlights an emerging area of interest for the compound's direct biological activity.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for chemists and pharmacologists. Its molecular weight of 216.16 g/mol and its distinct trifluoromethyl-substituted structure provide a reliable foundation for synthesis, analysis, and materials innovation. The continued exploration of its derivatives in drug discovery, particularly in areas like oncology, ensures its relevance in the development of next-generation therapeutics.[10] This guide serves as a foundational resource for professionals leveraging this versatile compound in their research and development endeavors.

References

-

NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.16642-92-5. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.

-

ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 16642-92-5 [chemicalbook.com]

- 8. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5 | Manufacturer ChemFaces [chemfaces.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction to 4-(Trifluoromethyl)cinnamic acid

An In-depth Technical Guide to the Melting Point of 4-(Trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound, a critical physicochemical parameter for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the value to explore the underlying principles of melting point determination, present a validated experimental protocol, and discuss the critical factors that influence its measurement. By synthesizing data from authoritative sources with fundamental scientific principles, this guide serves as a practical resource for laboratory professionals. We will detail the expected melting point range, provide a step-by-step methodology for its accurate determination using the capillary method, and analyze how impurities and crystalline structure can impact the results.

This compound is a halogenated derivative of cinnamic acid. Its structure, featuring a trifluoromethyl group (-CF3) on the phenyl ring, imparts unique electronic properties that make it a valuable building block in medicinal chemistry and materials science. The -CF3 group is a strong electron-withdrawing group and can significantly enhance properties such as metabolic stability and binding affinity in drug candidates. Therefore, ensuring the identity and purity of this starting material is paramount, and melting point analysis is the first and most fundamental step in this verification process.

The Physicochemical Significance of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This is not merely a physical constant but a sensitive indicator of purity. For a pure, crystalline compound, the melting range is typically narrow, often less than 1-2°C. The presence of even small amounts of impurities will generally cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, makes it a powerful and accessible tool for:

-

Identity Confirmation: Comparing the experimentally determined melting point to a reference value can help confirm the identity of the compound.

-

Purity Assessment: A sharp and narrow melting range close to the literature value is a strong indication of high purity.

-

Stability Studies: Changes in melting point over time can indicate degradation of the sample.

Reported Melting Point Data for this compound

Data from leading chemical suppliers provide a consistent, albeit slightly varied, range for the melting point of this compound. These variations can arise from differences in residual impurities from synthesis or the use of different instrumentation for measurement. A summary of reported values is presented below.

| Supplier/Source | Reported Melting Point (°C) | Notes |

| Sigma-Aldrich | 187-191 °C | Corresponds to a purity level of 97% |

| Thermo Fisher Scientific | 187-191 °C | |

| BLD Pharm | 189.2-191.3 °C | Provides a narrower, instrument-recorded range |

| Combi-Blocks | 188-191 °C |

The consensus from these authoritative sources places the expected melting point for high-purity this compound in the range of 187°C to 192°C . An observed melting point below this range or a range broader than 2-3°C would warrant further investigation into the sample's purity.

Authoritative Protocol for Melting Point Determination

The following protocol details the capillary melting point method, a widely accepted and reliable technique for organic compounds.

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature is slowly increased, and two points are recorded: the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

Experimental Workflow

The workflow ensures accuracy and reproducibility. The rationale behind key steps is provided to emphasize the scientific integrity of the procedure.

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

Using a spatula, grind the sample into a fine, uniform powder. Causality: A fine powder ensures dense packing and efficient, uniform heat transfer throughout the sample.

-

Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powder until a small amount enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

-

Repeat until a column of 3-4 mm of packed sample is achieved. Causality: A tightly packed sample with the correct height prevents sagging and ensures a distinct, observable melting event.

-

-

Instrument Setup and Calibration:

-

Before analysis, verify the calibration of the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48.5°C; caffeine, 235°C). Trustworthiness: This step validates that the instrument's temperature reading is accurate.

-

Place the packed capillary into the heating block of the apparatus.

-

-

Measurement:

-

Set the initial heating rate to be rapid until the temperature is about 15-20°C below the expected melting point (e.g., heat quickly to ~170°C).

-

Crucially , reduce the heating rate to 1-2°C per minute as you approach the expected range. Causality: A slow ramp rate is essential to allow the temperature of the heating block and the sample to equilibrate. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid particle melts into a clear liquid.

-

The result is reported as the range T1 - T2.

-

Factors Influencing Melting Point Integrity

Purity

The presence of a soluble impurity disrupts the crystal lattice of the solid. This requires less energy (a lower temperature) to break the lattice, resulting in a melting point depression. The impurity also creates a solution with the melted solid, a process that occurs over a range of temperatures, leading to a broader melting range.

Core Topic: Solubility Profile of 4-(Trifluoromethyl)cinnamic Acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(Trifluoromethyl)cinnamic acid, a pivotal intermediate in pharmaceutical and agrochemical synthesis. While extensive quantitative solubility data in peer-reviewed literature is limited, this document establishes a robust theoretical framework based on the molecule's structural features to predict its behavior in various organic solvents. We synthesize available qualitative data and present a detailed, field-proven experimental protocol for the precise determination of thermodynamic solubility. This guide is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, ensuring predictable and successful experimental outcomes.

Introduction: The Significance of this compound

This compound (4-TFCA) is a derivative of cinnamic acid, distinguished by a trifluoromethyl (-CF₃) group at the para-position of its phenyl ring.[1] This substitution is not trivial; the -CF₃ group is a powerful modulator of molecular properties. Its high electronegativity and metabolic stability significantly influence the lipophilicity, electronic distribution, and binding affinity of the parent molecule.[2][3] These characteristics make 4-TFCA a valuable building block in medicinal chemistry for creating novel therapeutics and in materials science for developing advanced polymers.[4]

In any synthetic or formulation workflow, understanding a compound's solubility is a primary and critical concern. It dictates the choice of reaction media, affects reaction kinetics, is fundamental to purification processes like crystallization, and is a cornerstone of drug formulation, where it directly impacts bioavailability.[5] This guide addresses the solubility of 4-TFCA from both a theoretical and practical standpoint.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[6][7] The molecular structure of this compound possesses distinct regions of varying polarity, which dictate its interactions with different types of organic solvents.

-

The Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).[7] This capability predicts strong interactions and favorable solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).[7]

-

The Phenyl Ring: The aromatic ring is inherently nonpolar and hydrophobic. It interacts with solvent molecules primarily through weaker van der Waals forces.[7] This feature contributes to solubility in solvents with some nonpolar character, such as ethers and chlorinated hydrocarbons.

-

The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[3][7] While it is highly polar, its overall effect is to enhance solubility in less polar and nonpolar environments compared to unsubstituted cinnamic acid.[4] The potent C-F bond also confers high metabolic stability.[3]

The interplay of these three structural components results in a molecule with a nuanced solubility profile, exhibiting solubility across a range of polar and moderately nonpolar organic solvents.

Caption: Molecular features of 4-TFCA influencing solubility.

Qualitative Solubility Data

While precise quantitative data is not widely published, several chemical suppliers and databases provide qualitative solubility information. This data is invaluable for initial solvent screening in synthesis and analysis.[1][7]

| Solvent Class | Solvent Name | Reported Solubility | Reference(s) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] | |

| Chlorinated | Dichloromethane | Soluble | [1] |

| Chloroform | Soluble | [1] | |

| Ester | Ethyl Acetate | Soluble | [1] |

| Polar Protic | Methanol | Slightly Soluble | [8] |

| Aqueous | Water | Insoluble | [7] |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility is required.

Experimental Protocol: Determination of Thermodynamic Solubility

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the thermodynamic solubility of a solid compound.[7]

Principle

An excess amount of the solid solute (4-TFCA) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility. The amount of dissolved solute is then determined gravimetrically after careful removal of the solvent.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a clean, dry vial (this is M_vial).

-

Add an excess amount of 4-TFCA to the vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is ~50-100 mg of solid for every 1-2 mL of solvent.

-

Record the exact volume or mass of the solvent added to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 298.15 K).

-

Agitate the mixture for a predetermined period. Causality: The goal is to reach equilibrium. For many compounds, 24-48 hours is sufficient, but a preliminary kinetics study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to confirm that the dissolved concentration is no longer changing.

-

-

Sampling and Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 30 minutes to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) into a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a second pre-weighed vial (this is M_filtered_vial). Causality: Filtration is a crucial step to ensure that no microscopic undissolved solid particles are transferred, which would artificially inflate the measured solubility.

-

-

Analysis (Gravimetric):

-

Weigh the vial containing the filtered saturated solution (M_vial+solution).

-

Remove the solvent under a gentle stream of nitrogen or by using a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Causality: The temperature must be low enough to avoid degradation or sublimation of the solid solute. Constant weight ensures all solvent has been removed.

-

Weigh the vial now containing only the dried solute residue (M_vial+residue).

-

-

Calculation:

-

Mass of dissolved solute: M_solute = M_vial+residue - M_filtered_vial

-

Mass of solvent: M_solvent = (M_vial+solution - M_filtered_vial) - M_solute

-

Solubility ( g/100 g solvent): Solubility = (M_solute / M_solvent) * 100

-

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion and Future Outlook

This compound exhibits a versatile solubility profile, being generally soluble in polar aprotic and chlorinated solvents, with more limited solubility in polar protic media and insolubility in water. This behavior is a direct consequence of its molecular structure, which combines a polar carboxylic acid, a nonpolar phenyl ring, and a lipophilic trifluoromethyl group. For applications requiring precise concentration control, such as pharmaceutical formulation or kinetic studies, the experimental determination of solubility is non-negotiable. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data. As the use of fluorinated intermediates like 4-TFCA continues to grow, the development of predictive computational models and the publication of comprehensive experimental solubility datasets will be essential for accelerating innovation in chemistry and drug discovery.[9][10]

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Grossmont College. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds . University of Calgary. [Link]

-

Experiment 727: Organic Compound Functional Groups . Chemistry LibreTexts. [Link]

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid . CSIR-NIScPR Online Periodicals Repository. [Link]

-

Determination and correlation for solubility of aromatic acids in solvents . ResearchGate. [Link]

-

Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents . Universidad de Zaragoza. [Link]

-

Predicting Carboxylic Acid Solubility . Scribd. [Link]

-

3-(Trifluoromethyl)cinnamic Acid: A Comprehensive Overview . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity . PubMed - NIH. [Link]

-

Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions . CityUHK Scholars. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Predictive modeling for solubility and bioavailability enhancement . Patheon pharma services. [Link]

-

Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water . Bentham Open Archives. [Link]

-

Computational models for the prediction of drug solubility . ResearchGate. [Link]

Sources

- 1. This compound | 16642-92-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 6. chem.ws [chem.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Spectral Data of 4-(Trifluoromethyl)cinnamic Acid

Abstract

This comprehensive technical guide provides a detailed analysis of the spectral data for trans-4-(trifluoromethyl)cinnamic acid, a compound of significant interest in medicinal chemistry and materials science. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the structural features through spectral interpretation, this guide serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. The methodologies for data acquisition are detailed, providing a framework for reproducible and reliable analytical characterization.

Introduction

trans-4-(Trifluoromethyl)cinnamic acid (4-TFCA) is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon. The introduction of the trifluoromethyl (-CF₃) group at the para-position of the phenyl ring significantly alters the electronic properties and lipophilicity of the molecule, making it a valuable building block in drug discovery and a precursor for various functional materials. Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of 4-TFCA in any research and development setting. This guide provides a detailed interpretation of its characteristic spectral data.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-TFCA, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-4-(trifluoromethyl)cinnamic acid, typically recorded in a solvent like DMSO-d₆, exhibits characteristic signals for the aromatic, vinylic, and carboxylic acid protons.[1][2]

Table 1: ¹H NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid in DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.7 | Singlet (broad) | - | 1H | Carboxylic acid (-COOH) |

| ~7.93 | Doublet | 8.1 | 2H | Aromatic protons (ortho to -CH=CHCOOH) |

| ~7.77 | Doublet | 8.1 | 2H | Aromatic protons (ortho to -CF₃) |

| ~7.69 | Doublet | 16.1 | 1H | Vinylic proton (α to phenyl ring) |

| ~6.71 | Doublet | 16.1 | 1H | Vinylic proton (β to phenyl ring) |

Data sourced from ChemicalBook and supplementary information from the Royal Society of Chemistry.[1][2][3]

Interpretation:

-

Carboxylic Acid Proton: The downfield signal at approximately 12.7 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange with residual water in the solvent.

-

Aromatic Protons: The two doublets in the aromatic region (~7.93 and ~7.77 ppm) correspond to the four protons on the benzene ring. The protons ortho to the electron-withdrawing trifluoromethyl group are deshielded and appear further downfield.

-

Vinylic Protons: The two doublets at ~7.69 and ~6.71 ppm are indicative of the two vinylic protons. The large coupling constant (J = 16.1 Hz) is a hallmark of a trans configuration of the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2]

Table 2: ¹³C NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid in DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.9 | Carbonyl carbon (-COOH) |

| ~142.6 | Vinylic carbon (β to phenyl ring) |

| ~138.9 | Aromatic carbon (ipso- to -CH=CHCOOH) |

| ~130.6 | Aromatic carbons (ortho to -CH=CHCOOH) |

| ~130.5 (q, J ≈ 32 Hz) | Aromatic carbon (ipso- to -CF₃) |

| ~126.2 (q, J ≈ 4 Hz) | Aromatic carbons (ortho to -CF₃) |

| ~124.1 (q, J ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |

| ~122.8 | Vinylic carbon (α to phenyl ring) |

Data sourced from supplementary information from the Royal Society of Chemistry.[2]

Interpretation:

-

Carbonyl Carbon: The signal furthest downfield (~167.9 ppm) is assigned to the carbonyl carbon of the carboxylic acid.

-

Aromatic Carbons: The aromatic region shows several signals. The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. Similarly, the adjacent aromatic carbons also show smaller quartet splittings.

-

Vinylic Carbons: The two vinylic carbons are observed at approximately 142.6 ppm and 122.8 ppm.

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group exhibits a characteristic quartet with a large coupling constant, a definitive feature for this functional group.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for trans-4-(Trifluoromethyl)cinnamic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| 3066, 3054, 3011 | Medium | C-H stretch (aromatic and vinylic) |

| 1712 | Strong | C=O stretch (carbonyl of carboxylic acid) |

| 1614, 1589, 1544 | Medium | C=C stretch (aromatic and vinylic) |

| 1100-1200 | Strong | C-F stretch (trifluoromethyl group) |

Data sourced from Open Research@CSIR-NIScPR.

Interpretation:

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is a classic indicator of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]

-

C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and vinylic systems.[4]

-

C=O Stretch: The intense band at approximately 1712 cm⁻¹ is due to the carbonyl (C=O) stretching of the carboxylic acid.

-

C=C Stretch: Multiple bands in the 1614-1544 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic ring and the alkene double bond.

-

C-F Stretch: The strong absorption in the 1100-1200 cm⁻¹ range is characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectrometry Data for trans-4-(Trifluoromethyl)cinnamic acid.

| m/z | Relative Intensity (%) | Assignment |

| 216 | 100.0 | [M]⁺ (Molecular Ion) |

| 215 | 81.8 | [M-H]⁺ |

| 199 | 25.1 | [M-OH]⁺ |

| 171 | 33.8 | [M-COOH]⁺ |

| 151 | 30.9 | [M-COOH-HF]⁺ or [C₈H₅F₂]⁺ |

| 147 | 27.0 | [C₇H₄F₃]⁺ |

Data sourced from ChemicalBook and MassBank.[3][5]

Interpretation:

-

Molecular Ion Peak: The peak at m/z 216 corresponds to the molecular weight of 4-TFCA (C₁₀H₇F₃O₂), confirming its elemental composition.[3][6]

-

Key Fragment Ions:

-

The loss of a hydrogen radical leads to the peak at m/z 215.

-

The loss of a hydroxyl radical (-OH) from the carboxylic acid group results in the fragment at m/z 199.

-

Decarboxylation (loss of -COOH) gives rise to the prominent fragment at m/z 171.

-

Further fragmentation of the trifluoromethylphenyl ethylene cation can lead to the other observed ions.

-

Experimental Protocol for MS Data Acquisition (Electron Ionization)

Caption: Workflow for EI-MS data acquisition.

Safety and Handling

trans-4-(Trifluoromethyl)cinnamic acid is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust and detailed characterization of trans-4-(trifluoromethyl)cinnamic acid. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the trans stereochemistry of the alkene. The IR spectrum corroborates the presence of key functional groups, including the carboxylic acid, alkene, aromatic ring, and the trifluoromethyl group. Finally, mass spectrometry confirms the molecular weight and provides insight into the fragmentation pathways. This collection of data and protocols serves as a valuable resource for scientists working with this important chemical entity, ensuring accurate identification and facilitating its use in further research and development.

References

-

Jeyavijayan, S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Green Chemistry. [Link]

-

NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]

-

NIST. (n.d.). 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]

-

SpectraBase. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid. SpectraBase. [Link]

-

Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000930). HMDB. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). HMDB. [Link]

-

MassBank. (2008). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. MassBank. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]

Sources

- 1. This compound(16642-92-5) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(16642-92-5) IR2 [m.chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. massbank.eu [massbank.eu]

- 6. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]